3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
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Overview
Description
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its unique chemical structure, which includes a cyano group, a cyclopropyl-substituted pyridine ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has potential biological activity, making it a candidate for studying biological pathways and mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), reducing the production of the pro-inflammatory cytokine IL-17 . This mechanism is particularly relevant in the context of autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This compound is also an inverse agonist of RORC2 and shares similar biological activity.
N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide: Another compound with potential therapeutic effects in lowering aldosterone levels.
Uniqueness
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its ability to selectively inhibit RORC2 and reduce IL-17 production sets it apart from other similar compounds.
Properties
IUPAC Name |
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-8-12-2-1-3-15(6-12)17(21)20-10-13-7-16(11-19-9-13)14-4-5-14/h1-3,6-7,9,11,14H,4-5,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCWETURJPCQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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